molecular formula C7H9N3O4 B1487723 2,6-Dimethoxy-5-nitropyridin-3-amine CAS No. 96859-47-1

2,6-Dimethoxy-5-nitropyridin-3-amine

Cat. No.: B1487723
CAS No.: 96859-47-1
M. Wt: 199.16 g/mol
InChI Key: MLSMQSUIHTZHEF-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-nitropyridin-3-amine is a substituted pyridine derivative characterized by methoxy (-OCH₃) groups at the 2- and 6-positions, a nitro (-NO₂) group at the 5-position, and an amine (-NH₂) group at the 3-position. This compound belongs to the nitropyridine family, which is known for its applications in pharmaceuticals, agrochemicals, and materials science. PubChem lists it as a distinct entity but lacks detailed annotations .

Properties

IUPAC Name

2,6-dimethoxy-5-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSMQSUIHTZHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695841
Record name 2,6-Dimethoxy-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96859-47-1
Record name 2,6-Dimethoxy-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,6-Dimethoxy-5-nitropyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N2O4
  • Molecular Weight : 198.18 g/mol

Structure

The compound features a pyridine ring substituted with two methoxy groups and a nitro group, contributing to its unique reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various nitropyridine derivatives, this compound demonstrated notable activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were found to be lower than those of many standard antibiotics, suggesting its potential as an antibacterial agent.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity against:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The IC50 values were calculated, indicating that the compound effectively inhibits cell proliferation at micromolar concentrations.

The proposed mechanism of action involves the inhibition of DNA synthesis and interference with cellular metabolic pathways. The nitro group is believed to play a crucial role in the activation of the compound within biological systems.

Synthetic Routes

The synthesis of this compound typically involves:

  • Nitration of 2,6-Dimethoxypyridine : This step introduces the nitro group at the 5-position.
  • Amine Formation : Subsequent reduction steps convert suitable precursors into the final amine product.

Related Compounds

Research has also focused on derivatives of this compound to enhance its biological activity and reduce toxicity. For example:

CompoundBiological ActivityReference
2,6-Dimethoxy-3-nitropyridineAntifungal
2,6-Dimethoxy-5-amino-pyridineAnticancer

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various nitropyridine derivatives, including this compound. The results indicated that this compound had a higher antibacterial potency compared to traditional antibiotics such as penicillin and ampicillin.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, this compound was tested against multiple cancer cell lines. The results demonstrated significant apoptosis induction in HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2,6-Dimethoxy-5-nitropyridin-3-amine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have shown potential in the development of anti-inflammatory and analgesic drugs. The compound's ability to modify biological activity makes it valuable in drug design and optimization.

Case Studies:
Research has indicated that compounds derived from this nitropyridine can selectively inhibit certain biological pathways, leading to the development of targeted therapies. For instance, studies have shown that modifications to the nitropyridine structure can enhance potency against specific targets such as tyrosine kinases .

Agricultural Chemicals

Use in Agrochemicals:
This compound is utilized in formulating agricultural chemicals, particularly pesticides and herbicides. Its role in enhancing crop protection through the development of effective agrochemicals is significant.

Research Findings:
Investigations into the efficacy of nitropyridine-based agrochemicals reveal their effectiveness against various pests and weeds, contributing to sustainable agricultural practices . The compound's ability to interact with plant metabolic pathways also suggests potential for developing environmentally friendly solutions.

Material Science

Production of Advanced Materials:
In material science, this compound is involved in creating advanced materials such as polymers and coatings. Its unique chemical structure allows for the modification of material properties.

Applications in Coatings:
The compound's incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for high-performance applications . Research highlights its role in developing coatings that resist degradation under harsh environmental conditions.

Organic Synthesis

Building Block for Complex Molecules:
As a versatile building block, this compound facilitates the synthesis of complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways.

Synthetic Applications:
The compound has been employed in numerous synthetic routes leading to biologically active compounds, showcasing its utility in organic chemistry . Its ability to undergo various reactions makes it an essential tool for researchers aiming to develop novel compounds.

Analytical Chemistry

Detection and Quantification:
In analytical chemistry, this compound is used in methods for detecting and quantifying other substances. Its properties enable its use in quality control processes and environmental monitoring.

Method Development:
Techniques such as high-performance liquid chromatography (HPLC) utilize this compound for analyzing complex mixtures. Studies demonstrate its effectiveness in separating and identifying target compounds within various matrices .

Summary Table of Applications

Field Application Key Findings
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhances anti-inflammatory activity
Agricultural ChemicalsFormulation of pesticides and herbicidesEffective against pests; promotes sustainable practices
Material ScienceProduction of polymers and coatingsIncreases thermal stability
Organic SynthesisBuilding block for complex organic moleculesEssential for novel compound development
Analytical ChemistryDetection and quantification methodsEffective in HPLC for quality control

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,6-Dimethoxy-5-nitropyridin-3-amine, we compare it with structurally analogous pyridine derivatives from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Present
This compound C₇H₉N₃O₅ 227.17 (calculated) -OCH₃ (2,6-), -NO₂ (5-), -NH₂ (3-) Methoxy, Nitro, Amine
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 -OCH₃ (2-), benzodioxin (6-), -N(CH₃)₂ (side chain) Methoxy, Benzodioxin, Tertiary Amine
3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine C₁₃H₆Cl₂F₆N₄O₄ 495.12 -Cl (3-, pyridine; 3-, phenyl), -NO₂ (2,6-), -CF₃ (4- phenyl; 5- pyridine) Chloro, Nitro, Trifluoromethyl

Key Observations

Substituent Diversity :

  • The target compound features methoxy and nitro groups , which confer moderate electron-withdrawing and polar characteristics. In contrast:

  • The benzodioxin-containing analog (Table 1, Row 2) has a bulky aromatic system (benzodioxin) and a tertiary amine side chain, likely enhancing lipophilicity and bioavailability .
  • The chloro-trifluoromethyl analog (Table 1, Row 3) includes strongly electron-withdrawing groups (-CF₃, -NO₂, -Cl), which may increase reactivity or environmental persistence .

Potential Applications: this compound: Limited data suggest possible use as a synthetic intermediate for pharmaceuticals or agrochemicals due to its nitro and amine groups, which are common in bioactive molecules. Benzodioxin analog: The benzodioxin moiety is prevalent in CNS-active drugs, hinting at neurological applications . Chloro-trifluoromethyl analog: The trifluoromethyl group is common in herbicides and pesticides (e.g., fluazifop), suggesting agrochemical utility .

Comparatively, the chloro-trifluoromethyl analog’s stability under synthetic conditions is unverified but could pose challenges due to steric hindrance .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with pyridine derivatives such as 2,6-dichloropyridine or 2,6-dichloro-3-nitropyridine. These compounds undergo nitration, amination, and methoxylation to introduce the required functional groups in a controlled manner.

Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

  • Procedure:
    2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out by slowly adding 2,6-dichloropyridine to concentrated sulfuric acid at 20–25 °C, followed by slow addition of concentrated nitric acid while maintaining the temperature below 50 °C. The mixture is then heated to 100–105 °C for about 5 hours.
  • Workup:
    After completion, the reaction mixture is cooled and poured into ice water to precipitate 2,6-dichloro-3-nitropyridine, which is collected by filtration and washed.
  • Yield and Purity:
    Yields around 75% with GC purity of 99.5% have been reported.
  • Reference Data:
Compound Amount (gm) Temperature (°C) Time (hrs) Yield (%) Purity (%)
2,6-Dichloropyridine 25.0 20–105 5 75.38 99.5

Ammonolysis to 2-Amino-6-chloro-3-nitropyridine

  • Procedure:
    2,6-Dichloro-3-nitropyridine is reacted with aqueous ammonia in methanol at 35–40 °C for approximately 2 hours. This replaces one chlorine atom with an amino group at position 3.
  • Workup:
    The product precipitates upon cooling and is isolated by filtration.
  • Yield:
    Approximately 56% yield with high purity (HPLC 99.3%).
  • Reference Data:
Compound Solvent Temp (°C) Time (hrs) Yield (%) Purity (%)
2,6-Dichloro-3-nitropyridine Methanol + aqueous NH3 35–40 2 56.45 99.3

Methoxylation to 2-Amino-3-nitro-6-methoxypyridine

  • Procedure:
    The amino-chloro-nitropyridine intermediate is reacted with sodium methoxide in methanol. The reaction is typically performed at 25–30 °C for 4–5 hours to substitute the chlorine atom at position 6 with a methoxy group.
  • Molar Ratios:
    Sodium methoxide is used in 1.0 to 1.5 molar equivalents, preferably about 1.05 equivalents.
  • Workup:
    The reaction mixture is quenched with water at 25–30 °C, and the product is isolated by filtration.
  • Yield and Purity:
    Yields up to 86.5% with HPLC purity of 99.0% have been reported.
  • Reference Data:
Reactants Temp (°C) Time (hrs) Yield (%) Purity (%)
2-Amino-6-chloro-3-nitropyridine + NaOMe 25–30 4–5 86.5 99.0

Reduction to 2,6-Dimethoxy-5-nitropyridin-3-amine

  • Procedure:
    The nitro group is typically reduced to an amino group using metallic reductants such as stannous chloride dihydrate in concentrated hydrochloric acid. The reaction is conducted at 35–40 °C for 5–6 hours.
  • Workup:
    After reaction completion, the mixture is cooled, stirred further, filtered, and dried to obtain the amine product.
  • Yield and Purity:
    Yields around 86% with HPLC purity of 99.0% have been documented.
  • Reference Data:
Reductant Temp (°C) Time (hrs) Yield (%) Purity (%)
Stannous chloride dihydrate 35–40 5–6 86.4 99.0

Alternative Synthetic Routes and Notes

  • Nitration of Aminopyridines:
    Direct nitration of amino-substituted pyridines (e.g., 2-aminopyridine) with mixed acid (nitric and sulfuric acids) can yield nitro-substituted derivatives, but controlling substitution patterns requires careful temperature and reagent control to avoid overnitration or side reactions.
  • Methoxylation of 2-Chloro-5-nitropyridine:
    A related method involves reacting 2-chloro-5-nitropyridine with sodium methylate in methanol under reflux for 1–2 hours to obtain 2-methoxy-5-nitropyridine intermediates, which can be further functionalized.
  • Diazotization and Hydroxylation:
    Conversion of amino groups to hydroxyl groups via diazotization with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) is a known step in related pyridine chemistry, useful for intermediate transformations.
  • Reaction Conditions:
    Maintaining reaction temperatures between 10 °C and 40 °C is crucial in substitution and reduction steps to optimize yield and purity.
  • Catalysts and Solvents:
    Use of polar solvents such as methanol and water mixtures, and catalysts like 10% Pd/C in methanol, have been reported to enhance reaction efficiency in methoxylation steps.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Nitration 2,6-Dichloropyridine H2SO4 + HNO3, 20–105 °C, 5 hrs 2,6-Dichloro-3-nitropyridine ~75 Careful temp control to avoid side products
2. Ammonolysis 2,6-Dichloro-3-nitropyridine Aqueous NH3 in MeOH, 35–40 °C, 2 hrs 2-Amino-6-chloro-3-nitropyridine ~56 Substitution of Cl by NH2 at position 3
3. Methoxylation 2-Amino-6-chloro-3-nitropyridine NaOMe in MeOH, 25–30 °C, 4–5 hrs 2-Amino-3-nitro-6-methoxypyridine ~86 Replacement of Cl by OMe at position 6
4. Reduction 2-Amino-3-nitro-6-methoxypyridine SnCl2·2H2O in HCl, 35–40 °C, 5–6 hrs This compound ~86 Nitro group reduced to amine

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2,6-Dimethoxy-5-nitropyridin-3-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2,6-dichloro-5-nitropyridine with methoxide ions under controlled pH (e.g., sodium methoxide in methanol) to introduce methoxy groups.
  • Amine functionalization : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the amine group at the 3-position .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and solvent polarity (e.g., DMF for polar intermediates) to improve yield.
  • Table :
MethodReagents/ConditionsYield (%)Purity (HPLC)
Nucleophilic SubstitutionNaOMe/MeOH, 70°C, 12h65–75≥95%
Amine CouplingEDC, DMF, RT, 24h50–60≥90%

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR : Use DMSO-d₆ as a solvent to resolve methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 8.0–8.5 ppm). Assign nitro group effects via HMBC correlations .
  • IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry : Employ ESI-MS in positive ion mode; expect [M+H]⁺ at m/z 228.1 (C₇H₈N₃O₄⁺). Cross-validate with high-resolution data .

Advanced Research Questions

Q. How does the nitro group influence reactivity in functionalization reactions, and how can side reactions be mitigated?

  • Challenges : The nitro group’s electron-withdrawing nature deactivates the ring, hindering electrophilic substitution. Competing reduction (e.g., nitro to amine) may occur under acidic conditions.
  • Mitigation :

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-C bond formation .
  • Avoid reductive environments (e.g., NaBH₄) unless intentional. Monitor reactions with in-situ FTIR to detect intermediates .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Protocol :

  • Grow single crystals via slow evaporation in ethanol/water (1:1).
  • Collect data using Mo-Kα radiation (λ = 0.71073 Å).
  • Refine with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .
  • Visualize with ORTEP-3 to validate bond angles/distortions caused by steric hindrance from methoxy groups .

Q. How should researchers address contradictions in NMR data between theoretical predictions and experimental results?

  • Analysis :

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts; methoxy groups may show downfield shifts in polar solvents.
  • Tautomerism : Check for keto-enol or amine-imine equilibria using variable-temperature NMR .
  • Reference standards : Cross-check with NIST spectral databases for nitroaromatic compounds .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate samples in PBS (pH 7.4) and acetate buffer (pH 4.0) at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Analytical tools : Quantify degradation via HPLC (C18 column, 254 nm detection). Identify byproducts using LC-MS .
  • Key finding : The compound is stable at pH 7.4 and ≤40°C but undergoes nitro group reduction at pH < 3.

Data Contradiction & Mechanistic Analysis

Q. How can mechanistic pathways for nitro group reduction be elucidated?

  • Approach :

  • Kinetic studies : Monitor reaction progress under H₂/Pd-C or Zn/HCl using UV-Vis spectroscopy (λmax ~400 nm for nitro-to-amine conversion).
  • Isotopic labeling : Use ¹⁵N-labeled starting materials to trace intermediates via NMR .
  • Computational modeling : Compare activation energies for alternative pathways (e.g., direct vs. stepwise reduction) using DFT calculations .

Q. What advanced purity analysis methods are recommended beyond routine HPLC?

  • Techniques :

  • Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column.
  • X-ray powder diffraction (XRPD) : Detect polymorphic forms if crystallinity varies between batches .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-5-nitropyridin-3-amine
Reactant of Route 2
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2,6-Dimethoxy-5-nitropyridin-3-amine

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